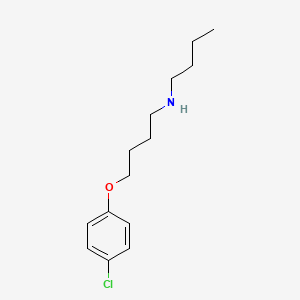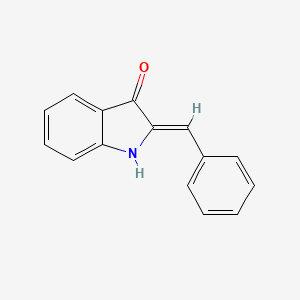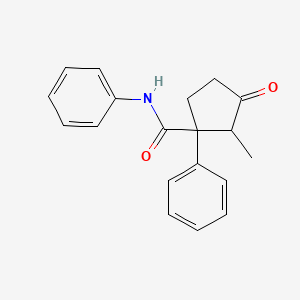![molecular formula C18H22ClNO2 B5161789 (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)
(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of phenethylamines and is also known as 3C-BZ or 3C-BZM.
Mécanisme D'action
The mechanism of action of (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine involves its interaction with various receptors in the brain. It has been found to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It also binds to the D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. However, one limitation is the lack of research on its safety and toxicity.
Orientations Futures
There are several future directions for the research on (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One potential direction is the development of more selective and potent compounds that target specific receptors in the brain. Another direction is the investigation of its potential therapeutic applications in the treatment of various neurological disorders. Additionally, more research is needed to determine its safety and toxicity in humans.
Méthodes De Synthèse
The synthesis of (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine involves the reaction of 3-chlorobenzyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit activity as a serotonin receptor agonist and a dopamine receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-20(13-15-5-4-6-16(19)11-15)10-9-14-7-8-17(21-2)18(12-14)22-3/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVYEBUWRNKZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)





![methyl 2-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5161755.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)
![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5161801.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
